3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-bromo-4-fluoro-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO4S/c7-4-1-3(15(8,13)14)2-5(6(4)9)10(11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQBEBCMLFCBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Diazotization : A substituted aniline derivative (e.g., 3-bromo-4-fluoro-5-nitroaniline) reacts with hydrochloric acid and sodium nitrite at subzero temperatures (-5°C) to form a diazonium salt.
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Diazonium Salt Stabilization : Sodium fluoborate is added to precipitate the diazonium fluoroborate complex, enhancing stability.
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Sulfonyl Chloride Formation : The diazonium salt reacts with thionyl chloride (SOCl₂) in the presence of cuprous chloride (CuCl) at -5–0°C, displacing the diazo group with a sulfonyl chloride moiety.
Example Protocol from Patent CN112759536A
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Diazotization | 2-Bromoaniline, HCl, NaNO₂, NaBF₄, -5°C | Diazonium fluoroborate (79.4% yield) |
| Sulfonation | SOCl₂, CuCl, ethyl acetate extraction | 2-Bromobenzenesulfonyl chloride (79.4% yield) |
While this example uses 2-bromoaniline, analogous conditions apply to 3-bromo-4-fluoro-5-nitroaniline. The nitro group’s electron-withdrawing nature necessitates longer reaction times (12–24 hours) to ensure complete substitution.
An alternative route involves sequential introduction of substituents onto a benzene ring. This method, inferred from studies on structurally related sulfonamides, prioritizes nitro group installation early due to its strong meta-directing effects:
Synthetic Pathway
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Nitration : Introduce the nitro group at position 5 using fuming nitric acid and sulfuric acid.
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Bromination : Electrophilic bromination at position 3, directed by the nitro group.
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Fluorination : Halogen exchange or electrophilic fluorination at position 4.
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Sulfonation : Chlorosulfonic acid treatment to install the sulfonyl chloride group at position 1.
Key Challenges
-
Regioselectivity : Competing directing effects of nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups may lead to byproducts.
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Temperature Sensitivity : Bromination and fluorination require strict control at 0–10°C to prevent polysubstitution.
Optimization of Reaction Conditions
Table 1: Comparative Yields Under Varied Conditions
| Parameter | Diazonium Method | Multi-Step Method |
|---|---|---|
| Temperature | -5–0°C | 0–25°C |
| Catalyst | CuCl (1% w/w) | None |
| Reaction Time | 12–24 hours | 48–72 hours |
| Yield | 75–85% | 60–70% |
The diazonium method offers superior yields due to minimized side reactions at low temperatures. However, the multi-step approach allows greater flexibility in substituent positioning.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for sulfonylation and bases like sodium hydroxide for nucleophilic substitution. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Organic Synthesis
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride serves as a key reagent in organic synthesis for introducing sulfonyl chloride groups into various organic molecules. This property allows for the creation of sulfonamides, sulfonic esters, and other derivatives through electrophilic aromatic substitution reactions.
Medicinal Chemistry
This compound is utilized in the development of pharmaceuticals, particularly as an intermediate in synthesizing biologically active compounds. Its ability to undergo nucleophilic substitutions makes it suitable for creating derivatives that may exhibit antimicrobial or anticancer properties .
Research indicates that 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride possesses notable antimicrobial and anticancer activities:
Antimicrobial Activity :
The compound has shown effectiveness against various microorganisms, including:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
These findings suggest its potential in developing new antimicrobial agents, especially against resistant strains.
Anticancer Activity :
Studies have demonstrated its cytotoxic effects on cancer cell lines, such as HeLa and MCF7 cells, where it induces apoptosis and inhibits cell proliferation. The mechanism appears to involve modulation of key signaling pathways associated with cell survival .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various derivatives, including 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride. Results indicated superior activity against Staphylococcus aureus, highlighting its potential for treating skin infections.
Case Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects were assessed across multiple cancer cell lines. The findings revealed effective inhibition of cell proliferation in HeLa and MCF7 cells, suggesting further exploration for cancer treatment applications.
Mechanism of Action
The mechanism of action of 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is particularly reactive, allowing the compound to form strong bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table compares key properties of 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride with two analogs:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Molecular Weight : The bromine atom in the target compound contributes significantly to its higher molecular weight (302.05 g/mol) compared to the methyl-substituted analog (253.64 g/mol) .
Electron-Withdrawing Groups: Both the target compound and 4-fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride feature nitro and fluorine substituents, which activate the sulfonyl chloride group.
Functional Group Differences : 3-Chloro-5-(trifluoromethyl)benzoyl chloride replaces the sulfonyl chloride with a benzoyl chloride (-COCl) group. The trifluoromethyl (-CF₃) substituent introduces steric bulk and further electron withdrawal, which may reduce reactivity compared to sulfonyl chlorides .
Biological Activity
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride is an aromatic compound notable for its complex structure, which includes bromine, fluorine, nitro, and sulfonyl chloride functional groups. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique reactivity and potential biological applications.
The synthesis of 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride typically involves several steps:
- Bromination of 4-Fluoronitrobenzene : This initial step introduces the bromine atom into the aromatic ring.
- Sulfonylation : The introduction of the sulfonyl chloride group often requires strong acids or bases under controlled conditions to ensure product purity and yield.
The compound's reactivity is significantly influenced by its electron-withdrawing groups, allowing it to participate in various chemical reactions such as electrophilic aromatic substitution and nucleophilic substitution.
The biological activity of 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride primarily stems from its ability to form strong bonds with nucleophiles due to the highly reactive sulfonyl chloride group. This reactivity is exploited in synthetic chemistry to create various derivatives that may exhibit biological activity.
Anticancer Activity
Recent studies have explored the potential anticancer properties of compounds derived from 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride. For instance, derivatives have shown promising results in inhibiting tumor growth in experimental models:
- Case Study : A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against MCF cell lines, with an IC50 value indicating effective apoptosis induction .
| Compound | IC50 Value (μM) | Cell Line |
|---|---|---|
| Derivative A | 25.72 ± 3.95 | MCF Cells |
| Cisplatin | 0.045 | Various Tumor Models |
Antimicrobial Activity
The compound's derivatives have also been tested for antimicrobial activity:
- Gram-positive Bacteria : Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 40 μg/mL.
- Gram-negative Bacteria : Showed activity against E. coli with an MIC of 200 μg/mL .
Applications in Organic Synthesis
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its unique combination of functional groups facilitates the introduction of new functionalities into organic molecules through nucleophilic substitutions.
Comparison with Similar Compounds
To understand the uniqueness of 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride, it is essential to compare it with structurally similar compounds:
| Compound | Functional Groups | Notable Characteristics |
|---|---|---|
| 3-Bromo-4-fluoronitrobenzene | Br, F, NO₂ | Lacks sulfonyl group |
| 4-Fluoro-3-nitrobenzenesulfonyl chloride | F, NO₂, SO₂Cl | Different substituent positioning |
The presence of both bromine and fluorine alongside the sulfonyl chloride group in 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride enhances its reactivity compared to these similar compounds, making it a versatile candidate for further synthetic modifications .
Q & A
Q. What are the standard synthetic pathways for preparing 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride?
The synthesis typically involves sequential functionalization of the benzene ring. A common route includes:
- Nitration and Halogenation : Introduction of nitro and halogen groups via electrophilic substitution, using mixed acids (HNO₃/H₂SO₄) for nitration and bromine/FeBr₃ for bromination.
- Sulfonation : Conversion to sulfonic acid using concentrated sulfuric acid, followed by chlorination with PCl₅ or SOCl₂ to form the sulfonyl chloride group. Key challenges include controlling regioselectivity and avoiding over-oxidation of sensitive substituents. Reaction progress is monitored via TLC and NMR .
Q. How is the compound characterized to confirm its structure?
A combination of spectroscopic and analytical methods is used:
- ¹H/¹³C NMR : Identifies aromatic proton environments and substituent positions (e.g., deshielding effects from electron-withdrawing groups like -NO₂ and -SO₂Cl).
- IR Spectroscopy : Detects S=O stretching (~1370 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹).
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ or [M-Cl]⁺ fragments).
- Elemental Analysis : Validates purity and stoichiometry .
Q. What are the primary research applications of this compound?
It serves as a versatile intermediate in:
- Pharmaceutical Development : Synthesis of sulfonamide-based drugs targeting enzyme inhibition (e.g., carbonic anhydrase).
- Chemical Biology : Site-specific modification of proteins via sulfonyl chloride reactivity with lysine residues.
- Material Science : Incorporation into fluorinated polymers for enhanced thermal stability .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence its reactivity in nucleophilic substitutions?
The -NO₂ (meta-directing, electron-withdrawing) and -Br/-F (ortho/para-directing, weakly deactivating) groups create a sterically hindered and electron-deficient aromatic ring. This impacts:
- Reaction Rates : Reduced nucleophilic attack at the sulfonyl chloride due to electron withdrawal.
- Regioselectivity : Competing pathways may arise when multiple reactive sites exist. Optimization strategies include using polar aprotic solvents (e.g., DMF) to stabilize transition states and adjusting temperature to favor kinetic vs. thermodynamic products .
Q. What methodologies resolve contradictions in reported reaction yields for sulfonamide formation?
Discrepancies often stem from:
- Solvent Effects : DMSO may accelerate side reactions (e.g., hydrolysis) compared to DCM.
- Amine Basicity : Strongly basic amines (e.g., primary aliphatic) react faster but may require stoichiometric control to avoid over-alkylation. Systematic studies using Design of Experiments (DoE) can isolate critical variables. For example, a 2023 study found that yields improved from 60% to 85% by pre-activating the sulfonyl chloride with DMAP in THF .
Q. How can competing side reactions (e.g., hydrolysis) be minimized during derivatization?
Key approaches include:
- Anhydrous Conditions : Use of molecular sieves or inert gas purging to prevent water ingress.
- Low-Temperature Reactions : Conducting reactions at 0–5°C to slow hydrolysis.
- Catalytic Additives : Triethylamine or pyridine to scavenge HCl byproducts and drive reactions to completion. Monitoring via in-situ IR or LC-MS ensures early detection of undesired pathways .
Q. What strategies are employed to analyze positional isomerism in derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
